molecular formula C15H13BrN2O4 B2718630 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 328539-37-3

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2718630
CAS No.: 328539-37-3
M. Wt: 365.183
InChI Key: IVTVHZDECNUHJM-UHFFFAOYSA-N
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Description

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are characterized by a benzene ring attached to an amide functional group. This compound has a molecular formula of C15H13BrN2O4 and a molecular weight of 365.183 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 4-ethoxy-2-nitroaniline with bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2-bromo-N-(4-ethoxy-2-aminophenyl)benzamide.

    Oxidation: Formation of 2-bromo-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is used in various scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-nitrophenyl)benzamide
  • 2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide
  • 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Uniqueness

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The ethoxy group also enhances its solubility and interaction with various molecular targets.

Properties

IUPAC Name

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVHZDECNUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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